molecular formula C12H14N2O2 B224159 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B224159
M. Wt: 218.25 g/mol
InChI Key: JPIRRIFUSGHANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrrolidine carboxamides and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting various cellular pathways. For instance, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Several studies have reported the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a potent anti-cancer agent, which induces apoptosis and cell cycle arrest in cancer cells. Furthermore, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential as a potent anti-cancer agent, which could be useful in the development of novel cancer therapies. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess neuroprotective and anti-inflammatory effects, which could be beneficial in the treatment of various neurological and inflammatory disorders. However, one of the limitations of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which could limit its use in certain experiments.

Future Directions

Several future directions could be explored in the research of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide. For instance, further studies could be conducted to elucidate the mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide and its potential targets. Additionally, the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a neuroprotective and anti-inflammatory agent could be further explored in various animal models of neurological and inflammatory disorders. Furthermore, the development of novel formulations of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide with improved solubility and bioavailability could enhance its potential applications in various fields of research.

Synthesis Methods

The synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through various methods, including the reaction of 3-methylbenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base or the reaction of 3-methylbenzoyl isothiocyanate with pyrrolidine-3-carboxamide. These methods have been reported to yield high purity and yield of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Several studies have reported the potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a potent anti-cancer agent, which inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.

properties

Product Name

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C12H14N2O2/c1-8-3-2-4-10(5-8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16)

InChI Key

JPIRRIFUSGHANH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N

Origin of Product

United States

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